molecular formula C19H24N2O2 B5030149 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide

Cat. No. B5030149
M. Wt: 312.4 g/mol
InChI Key: XNFTUXZDEYUCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide, commonly known as DMXB-A, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in the early 2000s and has since been studied extensively for its potential use in scientific research. In

Mechanism of Action

DMXB-A acts as an agonist of nicotinic acetylcholine receptors, specifically the alpha7 subtype. Activation of these receptors leads to the release of neurotransmitters such as dopamine and acetylcholine, which play important roles in various physiological processes. DMXB-A has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce pain perception in animal models of neuropathic pain. Additionally, DMXB-A has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using DMXB-A in lab experiments is its specificity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to study the effects of activation of this receptor subtype without the confounding effects of activation of other receptor subtypes. However, one limitation of DMXB-A is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for the study of DMXB-A. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMXB-A may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of DMXB-A.

Synthesis Methods

DMXB-A is synthesized by reacting 2,6-dimethylphenol with 3-pyridinecarboxaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with 3-methylbutyryl chloride to form DMXB-A.

Scientific Research Applications

DMXB-A has been widely used in scientific research as a tool to study the effects of nicotinic acetylcholine receptor activation. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used to study the role of nicotinic acetylcholine receptors in pain perception, addiction, and cognitive function.

properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)11-17(22)21-12-16-9-6-10-20-19(16)23-18-14(3)7-5-8-15(18)4/h5-10,13H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFTUXZDEYUCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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